
Azido-PEG10-CH2CO2-NHS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2CO2-NHS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and various functional groups. The synthesis typically involves the following steps:
PEGylation: Polyethylene glycol is reacted with a suitable azide precursor to introduce the azide functional group.
Activation: The azido-PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in specialized facilities equipped with advanced equipment for large-scale synthesis and purification .
化学反応の分析
Types of Reactions
Azido-PEG10-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkyne groups like DBCO or BCN.
Major Products
The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and labeling applications .
科学的研究の応用
Azido-PEG10-CH2CO2-NHS has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
作用機序
Azido-PEG10-CH2CO2-NHS exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages.
NHS Ester: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules.
These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules and bioconjugates .
類似化合物との比較
Similar Compounds
- Azido-PEG4-CH2CO2-NHS
- Azido-PEG8-CH2CO2-NHS
- Azido-PEG12-CH2CO2-NHS
Uniqueness
Azido-PEG10-CH2CO2-NHS is unique due to its specific PEG chain length (10 ethylene glycol units), which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring a longer linker, such as the synthesis of PROTACs and other complex bioconjugates .
特性
分子式 |
C26H46N4O14 |
|---|---|
分子量 |
638.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C26H46N4O14/c27-29-28-3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(33)44-30-24(31)1-2-25(30)32/h1-23H2 |
InChIキー |
DGZJUQVIBLXHGF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
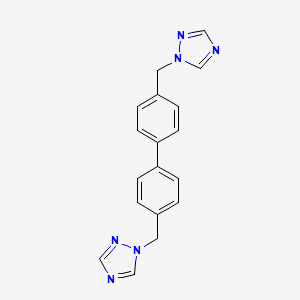
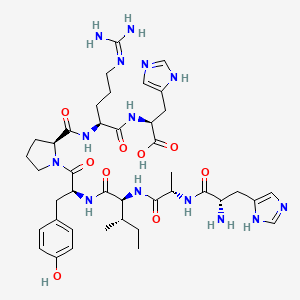
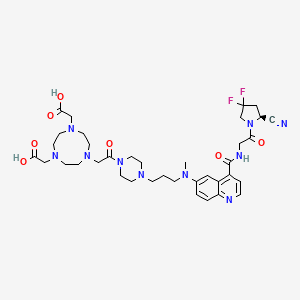


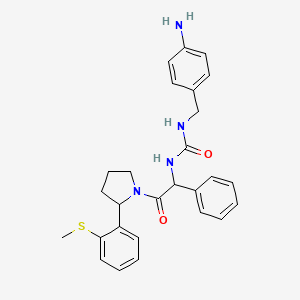
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
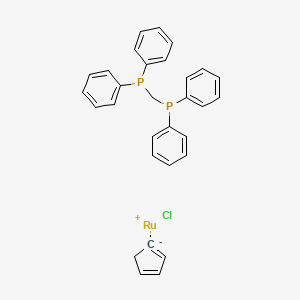

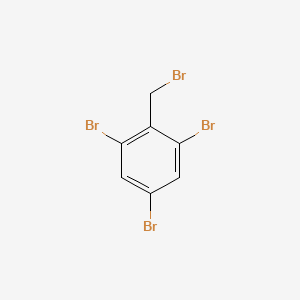
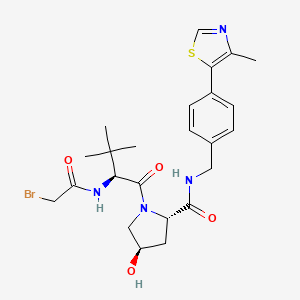
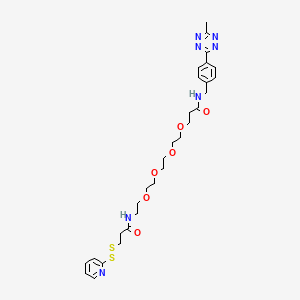
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
